2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is a chemical compound characterized by its unique structure, which combines a pyrrolidine moiety with a pyrimidine ring. The compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, primarily involving the reaction of pyrrolidine with pyrimidine derivatives. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques .
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. Its classification is significant for its applications in pharmaceutical chemistry and material science.
The synthesis of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical to achieving the desired product. For instance, using reflux conditions helps facilitate the cyclization process effectively.
The molecular formula of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is C8H12ClN3, with a molecular weight of 185.65 g/mol. The structure features:
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride participates in several types of chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the products formed. For example:
The mechanism of action for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring can bind to active sites on enzymes, potentially inhibiting their activity, while the pyrrolidine moiety may interact with receptor sites to modulate their function. This interaction can lead to changes in cellular signaling pathways and gene expression .
While specific solubility data for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is not readily available, general properties include:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 1373223-29-0 |
Molecular Formula | C8H12ClN3 |
Molecular Weight | 185.65 g/mol |
IUPAC Name | 2-pyrrolidin-2-ylpyrimidine; hydrochloride |
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride has various scientific uses, particularly in medicinal chemistry as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing therapeutics aimed at various diseases, including those involving enzyme inhibition or receptor modulation .
The synthesis of 2-pyrrolidin-2-yl-pyrimidine relies on strategic bond formation between the pyrimidine and pyrrolidine moieties. Ring-closing metathesis (RCM) is a pivotal method, where diene precursors undergo cyclization using Grubbs-type catalysts to form the pyrrolidine ring. For example, Ir-catalyzed N-heterocyclization of primary amines with diols yields pyrrolidines in >85% efficiency under optimized conditions . Alternatively, deconstruction-reconstruction approaches transform preassembled pyrimidines into reactive intermediates. Pyrimidinium salts (generated via reaction with Tf₂O and aniline nucleophiles) undergo ring opening to form iminoenamines, which re-cyclize with guanidine or hydroxylamine to install the pyrrolidine-pyrimidine linkage [3]. This method enables late-stage functionalization of complex azines, though yields vary with substituent electronics (Table 1).
Table 1: Cyclization Methods for Pyrimidine-Pyrrolidine Scaffolds
Method | Key Reagents/Catalysts | Yield Range | Reaction Time | Limitations |
---|---|---|---|---|
Ir-catalyzed RCM | [Cp*Ir], diols, amines | 85–95% | 6–12 h | Requires high catalyst loading |
Deconstruction-reconstruction | Tf₂O, aniline, guanidine | 60–82% | 24–48 h | Sensitive to C4 substituents |
Cu-catalyzed C–H amination | CuBr₂, O-benzoylhydroxylamines | 70–88% | 8–16 h | Limited to N-protected substrates |
Reaction optimization focuses on mitigating limitations. For RCM, lowering Ir catalyst loading to 0.5 mol% while using microwave irradiation reduces reaction times to <2 hours without yield compromise . In deconstruction routes, employing electron-deficient anilines (e.g., 2,4,6-trimethylaniline) suppresses triflylation side reactions, improving yields of C4-amide derivatives by 25% [3].
Multicomponent reactions (MCRs) efficiently introduce structural diversity at the pyrrolidine nitrogen or pyrimidine C4/C5 positions. The Mannich reaction is prominent: treating uracil derivatives with formaldehyde and secondary amines (e.g., pyrrolidine, piperidine) at 60–100°C yields 5-(alkylaminomethyl)pyrimidines [4]. Ionic liquids like [bmim]PF₆ enhance this process, enabling the synthesis of pyrimidine-thiazolidinone hybrids from 5-formyl-2′-deoxyuridine, arylamines, and mercaptoacetic acid (yields: 65–80%) [4] [8].
Kabachnik–Fields reactions construct α-aminophosphonate-modified analogs. A catalyst-free, three-component coupling of ketones, amines, and phosphites at room temperature yields α-aminophosphonates with anti-leishmanial activity (IC₅₀: 2–15 µM), demonstrating the pharmacological relevance of MCR diversification [8].
Table 2: MCR Modifications of 2-Pyrrolidin-2-yl-pyrimidine Derivatives
MCR Type | Components | Product Class | Key Biological Activity |
---|---|---|---|
Mannich | Pyrimidine, formaldehyde, pyrrolidine | 5-(Pyrrolidinylmethyl)pyrimidines | Antifibrotic (IC₅₀: 45–50 µM) |
Kabachnik–Fields | Ketone, amine, phosphite | α-Aminophosphonates | Anti-leishmanial (IC₅₀: 2–15 µM) |
Passerini–Ugi | Isocyanides, aldehydes, carboxylic acids | Acylated pyrrolidines | Antimicrobial (MIC: 16–32 µg/mL) |
Chiral 2-pyrrolidin-2-yl-pyrimidines require enantioselective C–H functionalization or asymmetric hydrogenation. Transition-metal catalysis with chiral ligands achieves high stereocontrol:
Organocatalytic strategies include proline-mediated aldol reactions, where pyrrolidine-2-carbaldehydes react with pyrimidine acetates, achieving 80–92% ee under phase-transfer conditions . However, scale-up remains challenging due to catalyst loadings (10–20 mol%).
Table 3: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Reaction | ee (%) | Yield (%) | Substrate Scope |
---|---|---|---|---|
Ni/(S,S)-Ph-BOX | C3-Hydroalkylation of 3-pyrroline | 92–98 | 85–90 | Linear alkyl bromides |
Pd/(R)-BINAP | α-Arylation of N-Boc-pyrrolidine | 88–94 | 75–82 | Aryl/heteroaryl iodides |
L-Proline/TBAI | Aldol condensation | 80–92 | 70–78 | Pyrimidine acetates |
Converting 2-pyrrolidin-2-yl-pyrimidine to its dihydrochloride salt improves aqueous solubility and crystallinity. Hydrogen chloride gas treatment in anhydrous ether is the benchmark method: freebase compounds dissolved in dry Et₂O are treated with HCl(g) at 0°C, precipitating the salt in >95% purity [1]. Alternatively, acid-chloride exchange uses SOCl₂ in methanol, generating HCl in situ for salt formation while avoiding gas-handling hazards .
Stability optimization involves counterion screening. Dihydrochloride salts exhibit superior hygroscopic stability compared to mono-salts (weight gain: <1% vs. 5–8% at 75% RH). X-ray diffraction confirms enhanced crystallinity, with dihydrochloride forms showing sharp melting points (mp: 215–220°C) versus freebase oils [1] [7]. Salt formation also modulates lipophilicity; the dihydrochloride derivative of 2-pyrrolidin-2-yl-pyrimidine has a cLogD₇.₄ of −2.1, enhancing membrane permeability in physiological environments [2] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1